8-Chlorotheophylline-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

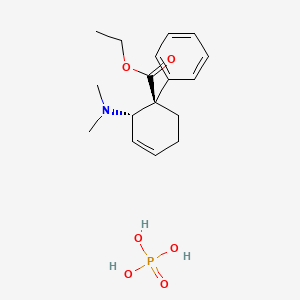

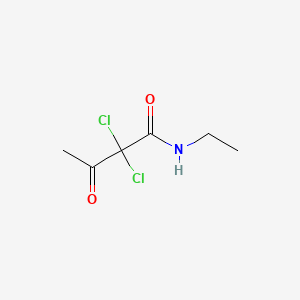

8-Chlorotheophylline, also known as 1,3-dimethyl-8-chloroxanthine, is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine . Its main use is in combination (salt) with diphenhydramine in the antiemetic dimenhydrinate (Dramamine) . The stimulant properties of 8-Chlorotheophylline are thought to ward off the drowsiness caused by diphenhydramine’s anti-histamine activity in the central nervous system .

Synthesis Analysis

Alkylation of 8-chlorotheophylline by alkenyl (propargyl) halides yields 7-alkenyl (propargyl)-8-chlorotheophyllines . The reaction of 8-chlorotheophylline with 1,3-dichloropropan-2-ol leads to the formation of oxazolo [2,3-f]purinium system .Molecular Structure Analysis

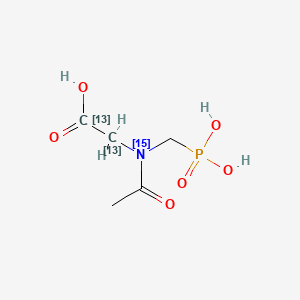

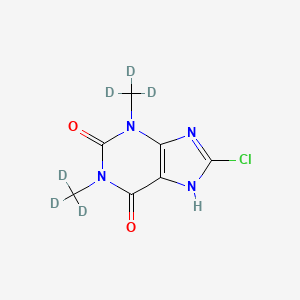

The molecular formula of 8-Chlorotheophylline is C7H7ClN4O2 . The structure of 8-Chlorotheophylline is 1,3-Dimethylxanthine in which the hydrogen at position 8 is substituted by chlorine .Physical and Chemical Properties Analysis

The molecular weight of 8-Chlorotheophylline is 214.61 g/mol . The density is 1.6±0.1 g/cm3, and the boiling point is 455.0±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Pharmacological Studies and Biological Activities

Conditioned Place Preference in Rats : A study evaluating the hypothesis that Dimenhydrinate (a compound of diphenhydramine and 8-chlorotheophylline) and its constituents are rewarding in animals. It found that Dimenhydrinate and diphenhydramine have rewarding properties, although no preference was found after conditioning with 8-chlorotheophylline alone, indicating its distinct pharmacological profile (Halpert, Olmstead, & Beninger, 2003).

Synthesis and Biological Activity of Derivatives : Research into new derivatives of 8-Chlorotheophylline synthesized via Suzuki reactions has shown potential antibacterial action. This highlights the compound's utility as a starting point for creating pharmacologically active molecules (Salwa R. Abdul-Ameer, 2018).

Analytical and Chemical Characterization

Simultaneous Determination with Other Compounds : A study reported a simple method for simultaneous determination of 8-chlorotheophylline, caffeine, and diphenhydramine using batch-injection analysis with multiple pulse amperometric detection, demonstrating its analytical applications (J. M. Freitas et al., 2017).

Crystal Structure Determination : Research that determined the crystal structure of Dimenhydrinate, a drug used for the prevention of motion sickness, after more than 60 years, solving salt–cocrystal ambiguity. The study confirmed the existence of the anionic form of 8-chlorotheophylline, filling a gap in solid-state characterizations (Putra et al., 2016).

Characterization of Impurities : Utilization of high-performance liquid chromatography for the separation and characterization of impurities present in 8-chlorotheophylline, demonstrating the compound's importance in ensuring pharmaceutical purity and safety (Desai, Patel, & Gabhe, 2011).

Synthesis and Chemical Transformations

- New 8-[(adamant-1-yl)alkylamino]theophylline Derivatives : The synthesis of new theophylline derivatives through aminolysis of 8-chlorotheophylline, exploring their potential as inhibitors of recombinant HIV-1 reverse transcriptase. This underscores the versatility of 8-chlorotheophylline in synthesizing compounds with potential therapeutic applications (Valuev-Elliston et al., 2013).

Mecanismo De Acción

- The primary target of 8-Chlorotheophylline-d6 is the adenosine receptor . Specifically, it acts as an antagonist at the adenosine A2a receptor in humans . Adenosine normally causes a decrease in neuronal firing, but when the receptor is blocked by this compound, the reverse effect occurs, resulting in neuronal excitation.

- This compound produces several effects, including nervousness, restlessness, insomnia, headache, and nausea. These effects are primarily attributed to its ability to block the adenosine receptor, leading to increased neuronal activity and excitation .

Target of Action

Mode of Action

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

8-Chlorotheophylline-d6 interacts with adenosine receptors, specifically the adenosine receptor A2a . It blocks these receptors, leading to a variety of effects including nervousness, restlessness, insomnia, headache, and nausea . This ability to block the adenosine receptor is a key aspect of its biochemical interactions .

Cellular Effects

In the cellular context, this compound influences cell function by blocking the adenosine receptor . Adenosine typically causes a decrease in neuronal firing, so when this compound blocks the adenosine receptor, the reverse effect occurs, resulting in excitation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to block the adenosine receptor . This blockade leads to a number of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to the increase in neuronal firing caused by the blockade of the adenosine receptor .

Temporal Effects in Laboratory Settings

It is known that the compound has a number of effects, including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor .

Dosage Effects in Animal Models

It is known that the compound has a number of effects, including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor .

Metabolic Pathways

It is known that the compound interacts with adenosine receptors, specifically the adenosine receptor A2a .

Transport and Distribution

It is known that the compound interacts with adenosine receptors, specifically the adenosine receptor A2a .

Subcellular Localization

It is known that the compound interacts with adenosine receptors, specifically the adenosine receptor A2a .

Propiedades

IUPAC Name |

8-chloro-1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGNEOBDRVTHA-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1Z)-1-Penten-1-yl]pyridine](/img/structure/B585123.png)